molecular formula C23H25N3O3 B5245150 1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

Cat. No.: B5245150
M. Wt: 391.5 g/mol
InChI Key: BKOOEMQTIGXOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

The synthesis of 1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves several steps, typically starting with the preparation of the quinoline scaffold. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline core Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The pathways involved include modulation of signal transduction and inhibition of microbial growth .

Comparison with Similar Compounds

When compared to other quinoline derivatives, 1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE stands out due to its unique structural features and enhanced biological activity. Similar compounds include:

Properties

IUPAC Name

1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-oxo-N-propylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-4-12-24-23(29)18-13-21(28)26(19-11-6-5-10-17(18)19)14-20(27)25-22-15(2)8-7-9-16(22)3/h5-11,13H,4,12,14H2,1-3H3,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOOEMQTIGXOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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